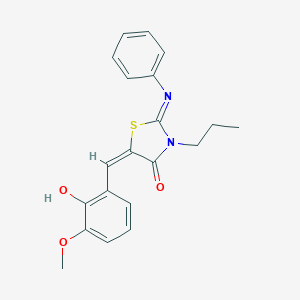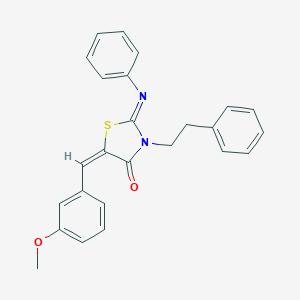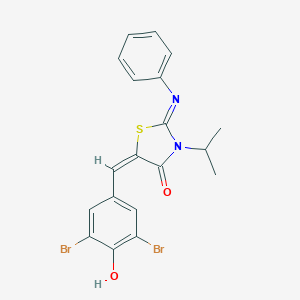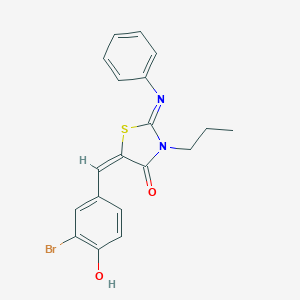![molecular formula C32H30N4O3S B298644 3-benzyl-2-(benzylimino)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one](/img/structure/B298644.png)
3-benzyl-2-(benzylimino)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-2-(benzylimino)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiazolidinone derivative and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 3-benzyl-2-(benzylimino)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one is not fully understood. However, it has been reported that this compound inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-benzyl-2-(benzylimino)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one have been studied extensively. This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been reported to inhibit the migration and invasion of cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 3-benzyl-2-(benzylimino)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one in lab experiments is its potent antiproliferative activity against various cancer cell lines. This makes it a valuable compound in cancer research. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in some experiments.
Direcciones Futuras
There are several future directions for the research on 3-benzyl-2-(benzylimino)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one. One of the directions is to investigate the mechanism of action of this compound in more detail. Another direction is to explore the potential applications of this compound in other fields, such as agriculture and environmental science. Additionally, future research can focus on improving the solubility of this compound in water to make it more suitable for lab experiments.
Conclusion:
In conclusion, 3-benzyl-2-(benzylimino)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one is a thiazolidinone derivative that has potential applications in various fields of scientific research. This compound exhibits potent antiproliferative activity against different cancer cell lines and has shown promising results in inhibiting the growth of drug-resistant cancer cells. The mechanism of action of this compound involves the inhibition of the enzyme topoisomerase II, which results in the accumulation of DNA damage and cell death. Future research can focus on exploring the potential applications of this compound in other fields and improving its solubility in water.
Métodos De Síntesis
3-benzyl-2-(benzylimino)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one can be synthesized using different methods. One of the methods involves the reaction of 2-(4-morpholinyl)-2-oxoethylamine with indole-3-carboxaldehyde in the presence of benzylamine and thiazolidine-4-one. The reaction mixture is stirred at room temperature for several hours, and the product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
3-benzyl-2-(benzylimino)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one has potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been reported that this compound exhibits potent antiproliferative activity against different cancer cell lines, including breast, lung, and colon cancer cells. This compound has also shown promising results in inhibiting the growth of drug-resistant cancer cells.
Propiedades
Nombre del producto |
3-benzyl-2-(benzylimino)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C32H30N4O3S |
Peso molecular |
550.7 g/mol |
Nombre IUPAC |
(5Z)-3-benzyl-2-benzylimino-5-[[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C32H30N4O3S/c37-30(34-15-17-39-18-16-34)23-35-22-26(27-13-7-8-14-28(27)35)19-29-31(38)36(21-25-11-5-2-6-12-25)32(40-29)33-20-24-9-3-1-4-10-24/h1-14,19,22H,15-18,20-21,23H2/b29-19-,33-32? |
Clave InChI |
IISYJYLKYYAKGZ-BTFHXEKZSA-N |
SMILES isomérico |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)N(C(=NCC5=CC=CC=C5)S4)CC6=CC=CC=C6 |
SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=NCC5=CC=CC=C5)S4)CC6=CC=CC=C6 |
SMILES canónico |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=NCC5=CC=CC=C5)S4)CC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(5-Bromo-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298562.png)
![(2Z,5Z)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298563.png)
![2-[(4-Methoxyphenyl)imino]-3-methyl-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B298564.png)
![5-[4-(Allyloxy)-3-chlorobenzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298566.png)
![5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298567.png)
![5-(5-Chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298568.png)
![5-(3,5-Dibromo-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298569.png)
![5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298571.png)
![2-{[2-Iodo-6-methoxy-4-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile](/img/structure/B298572.png)
![5-(4-Hydroxy-3-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298573.png)



